molecular formula C14H29NO4 B14461483 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 69978-48-9

13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B14461483
CAS No.: 69978-48-9
M. Wt: 275.38 g/mol
InChI Key: UUPMSONJYRCCKQ-UHFFFAOYSA-N
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Description

13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound is characterized by a 15-membered ring structure that includes four oxygen atoms and one nitrogen atom, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of a diol with a diamine in the presence of a suitable catalyst to form the macrocyclic ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high-purity products .

Mechanism of Action

The mechanism of action of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane primarily involves its ability to form stable complexes with cations. The oxygen and nitrogen atoms in the macrocyclic ring provide multiple coordination sites for cations, leading to the formation of stable complexes. This property is exploited in various applications, such as ion transport and metal ion extraction .

Molecular Targets and Pathways: The primary molecular targets are metal cations, including alkali and alkaline earth metals. The pathways involved include the formation of coordination complexes, which can be studied using spectroscopic and crystallographic techniques .

Comparison with Similar Compounds

Uniqueness: The presence of the butyl group in 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane imparts unique solubility and complexation properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility characteristics and strong cation binding .

Properties

CAS No.

69978-48-9

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

IUPAC Name

13-butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C14H29NO4/c1-2-3-4-15-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h2-14H2,1H3

InChI Key

UUPMSONJYRCCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOCCOCCOCCOCC1

Origin of Product

United States

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